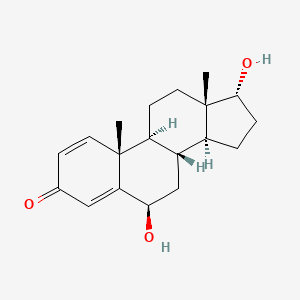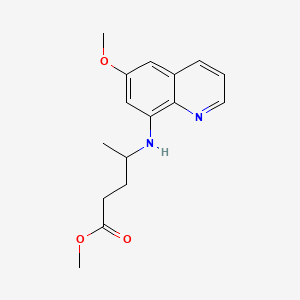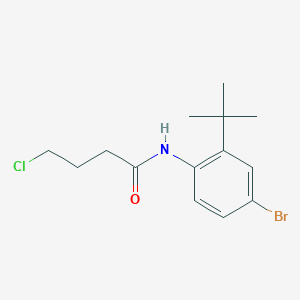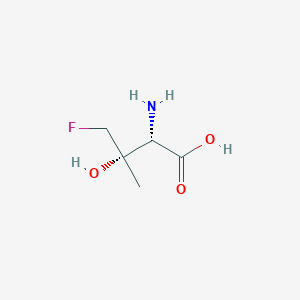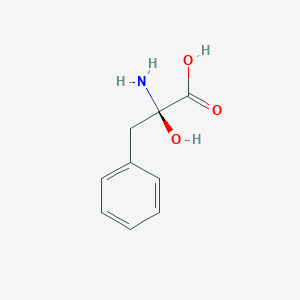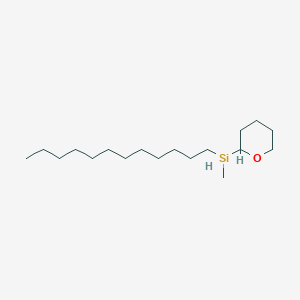
Dodecyl-methyl-(oxan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl-methyl-(oxan-2-yl)silane is an organosilicon compound that features a silane group bonded to a dodecyl chain and an oxane ring. This compound is part of the broader class of organofunctional silanes, which are known for their ability to act as coupling agents, linking organic and inorganic materials. These compounds are widely used in various industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl-methyl-(oxan-2-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, typically a platinum or rhodium complex . Another method involves the thiol-Michael addition reaction, where a thiol group reacts with an acrylate in the presence of a catalyst such as dimethylphenylphosphine .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl-methyl-(oxan-2-yl)silane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives with reduced functional groups.
Substitution: Formation of various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dodecyl-methyl-(oxan-2-yl)silane has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of dodecyl-methyl-(oxan-2-yl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silane group, which can undergo hydrolysis to form silanol groups that subsequently condense to form siloxane bonds. These bonds are responsible for the compound’s effectiveness as a coupling agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylmethylsiloxane: Similar in structure but lacks the oxane ring.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group instead of the oxane ring.
Dimethyldichlorosilane: A simpler silane compound used in the production of various siloxanes
Uniqueness
Dodecyl-methyl-(oxan-2-yl)silane is unique due to the presence of the oxane ring, which imparts additional stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring robust and durable bonding .
Eigenschaften
CAS-Nummer |
68037-76-3 |
|---|---|
Molekularformel |
C18H38OSi |
Molekulargewicht |
298.6 g/mol |
IUPAC-Name |
dodecyl-methyl-(oxan-2-yl)silane |
InChI |
InChI=1S/C18H38OSi/c1-3-4-5-6-7-8-9-10-11-14-17-20(2)18-15-12-13-16-19-18/h18,20H,3-17H2,1-2H3 |
InChI-Schlüssel |
CNPNCCZOMSLZRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[SiH](C)C1CCCCO1 |
Verwandte CAS-Nummern |
68037-76-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


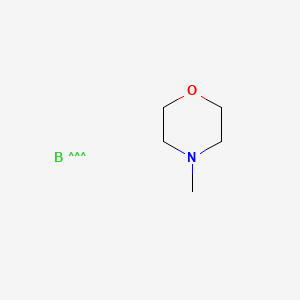
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
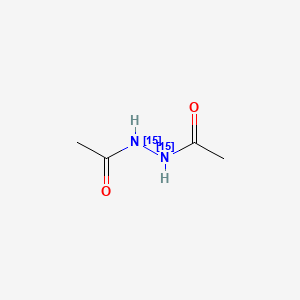
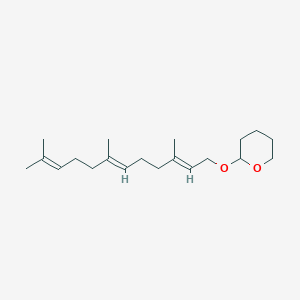
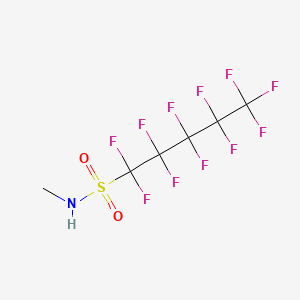
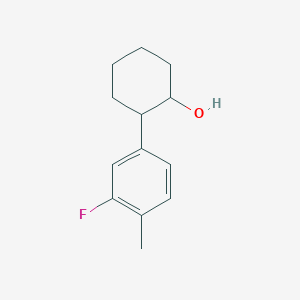
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
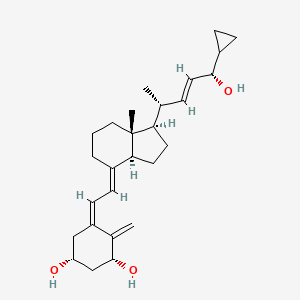
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
